N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide
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Overview
Description
The compound is an oxalamide derivative with a methoxyphenylsulfonyl group and a 2-methylbenzyl group attached. Oxalamides are a class of compounds that contain a functional group with the general structure R-CO-NH-CO-R’. The methoxyphenylsulfonyl and 2-methylbenzyl groups are likely to influence the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxalamide core would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the oxalamide, methoxyphenylsulfonyl, and 2-methylbenzyl groups could make the compound susceptible to certain types of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenylsulfonyl and 2-methylbenzyl groups could affect the compound’s solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial Activity
Sulfonamide derivatives, sharing a structural resemblance with the compound through the presence of a sulfonyl group and methoxybenzyl component, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activities against various bacterial strains such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa (M. Mohamed, 2007).
Photodynamic Therapy for Cancer Treatment
Compounds featuring benzenesulfonamide derivatives linked with Schiff base groups have exhibited remarkable potential in photodynamic therapy for cancer treatment. These compounds, particularly zinc phthalocyanine derivatives, were characterized for their high singlet oxygen quantum yield, essential for Type II photosensitizers used in treating cancer (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Antitumor Activity
A study on sulfonamides, including compounds similar to the target chemical structure, has revealed their potential in cell cycle inhibition, making them candidates for antitumor drugs. These compounds, identified through cell-based screens and gene expression analysis, have shown preliminary clinical activities in phase I trials, indicating their utility in cancer therapy (T. Owa, A. Yokoi, K. Yamazaki, K. Yoshimatsu, T. Yamori, T. Nagasu, 2002).
Synthetic Applications
The synthetic versatility of compounds bearing the methoxybenzyl group and sulfonamide functionality, similar to the target molecule, is evident in their application as intermediates in the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. This method highlights the potential utility of the target compound in complex organic syntheses (Wataru Kurosawa, T. Kan, T. Fukuyama, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(2-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-16-6-3-4-7-17(16)14-23-21(26)22(27)24-15-20-25(12-5-13-31-20)32(28,29)19-10-8-18(30-2)9-11-19/h3-4,6-11,20H,5,12-15H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAMQOUMUKMPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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